molecular formula C12H11ClN2O2S B2839748 2-((4-Chlorobenzyl)sulfanyl)-5-methoxy-4-pyrimidinol CAS No. 338410-99-4

2-((4-Chlorobenzyl)sulfanyl)-5-methoxy-4-pyrimidinol

Cat. No.: B2839748
CAS No.: 338410-99-4
M. Wt: 282.74
InChI Key: IETFBMLSHYCRQL-UHFFFAOYSA-N
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Description

2-((4-Chlorobenzyl)sulfanyl)-5-methoxy-4-pyrimidinol is a pyrimidine derivative featuring a 4-chlorobenzylsulfanyl substituent at the 2-position, a methoxy group at the 5-position, and a hydroxyl group at the 4-position. Its molecular formula is C₁₂H₁₂ClN₂O₂S, with a molecular weight of 299.75 g/mol. This compound is of interest in medicinal chemistry due to its structural similarity to enzyme inhibitors and chemotherapeutic agents .

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-5-methoxy-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2S/c1-17-10-6-14-12(15-11(10)16)18-7-8-2-4-9(13)5-3-8/h2-6H,7H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETFBMLSHYCRQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(NC1=O)SCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((4-Chlorobenzyl)sulfanyl)-5-methoxy-4-pyrimidinol is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the compound's biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula : C12H11ClN2O2S
  • Molar Mass : 282.75 g/mol
  • CAS Number : 338410-99-4

Synthesis Methods

The synthesis of this compound typically involves:

  • Reagents : 4-chlorobenzyl chloride and 5-methoxy-4-pyrimidinol.
  • Conditions : Reaction in an aprotic solvent (e.g., DMF or DMSO) with a base like sodium hydride or potassium carbonate at elevated temperatures.

Antimicrobial Properties

Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted the efficacy of similar pyrimidine compounds against various fungi, showing some derivatives had antifungal activity equivalent to or exceeding that of established treatments like Amphotericin B .

Anticancer Activity

The compound has been evaluated for its anticancer potential. In vitro studies demonstrated that it exhibits cytotoxic effects against several cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The IC50 values for these cell lines were reported to be significantly lower than those for standard chemotherapeutics like 5-Fluorouracil, indicating a promising therapeutic index .

The biological activity of this compound is thought to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, leading to its observed effects.
  • Cell Cycle Arrest : Studies suggest that it can induce apoptosis in cancer cells through caspase activation pathways .

Case Studies

  • Antifungal Activity Study : A patent described the synthesis and evaluation of pyrimidine derivatives against Candida albicans, demonstrating that some compounds showed higher antifungal activity than traditional agents .
  • Cancer Cell Line Studies : In a comparative study, derivatives of pyrimidines were tested against MCF-7 and MDA-MB-231 cells, revealing significant growth inhibition and apoptotic effects compared to control groups .

Data Tables

PropertyValue
Molecular FormulaC12H11ClN2O2S
Molar Mass282.75 g/mol
CAS Number338410-99-4
IC50 (MCF-7)17.02 μM
IC50 (MDA-MB-231)11.73 μM

Scientific Research Applications

Biological Activities

Research indicates that pyrimidine derivatives exhibit a wide range of biological activities. The following table summarizes some key studies related to the biological applications of 2-((4-Chlorobenzyl)sulfanyl)-5-methoxy-4-pyrimidinol and its analogs:

Biological Activity Study Reference Findings
AntimicrobialEdris et al. (2024) Exhibited significant antibacterial activity against various strains, with a notable zone of inhibition.
AnticancerPMC4207407 (2014) Demonstrated cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
Anti-inflammatoryMDPI (2024) Showed anti-inflammatory properties in vitro, suggesting its utility in inflammatory diseases.

Case Studies

  • Antimicrobial Activity : In a study by Edris et al., derivatives of pyrimidine were synthesized and evaluated for their antimicrobial properties. The compound demonstrated effective inhibition against pathogenic bacteria, with results indicating a promising therapeutic potential for treating infections caused by resistant strains .
  • Anticancer Properties : Research published in PMC highlighted that pyrimidine derivatives, including this compound, exhibited cytotoxicity against various cancer cell lines. The compound was shown to induce apoptosis in MCF-7 breast cancer cells, making it a candidate for further development in cancer therapy .
  • Anti-inflammatory Effects : A recent study explored the anti-inflammatory effects of pyrimidine compounds, revealing that this compound could inhibit pro-inflammatory cytokines in vitro. This suggests its potential application in treating chronic inflammatory conditions .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The following table highlights key structural differences and their implications:

Compound Name (CAS) Substituents (Position) Molecular Formula Key Functional Group Effects
Target Compound 4-OH (4), 5-OCH₃ (5), 4-Cl-benzylsulfanyl (2) C₁₂H₁₂ClN₂O₂S Hydroxyl group enhances H-bonding; 4-Cl-benzyl increases lipophilicity .
2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-pyrimidinol (338955-80-9) 2,6-Cl₂-benzylsulfanyl (2) C₁₂H₁₀Cl₂N₂O₂S Dichloro substitution increases steric bulk and lipophilicity, potentially altering target binding .
2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carbonitrile () 5-CN, 6-CF₃-anilino, 4-(2-methylpropyl) C₂₃H₂₂ClF₃N₄S Carbonitrile (CN) enhances metabolic stability; CF₃-anilino improves enzyme inhibition .
4-[(4-Chlorophenyl)sulfanyl]-5-methoxy-2-(pyridin-2-yl)pyrimidine (321432-96-6) 2-pyridinyl (2), 4-Cl-phenylsulfanyl (4) C₁₆H₁₂ClN₃OS Pyridine introduces basicity (predicted pKa = -0.08), affecting solubility and H-bonding .
2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(4-methoxyphenyl)sulfanyl]pyrimidine (339275-99-9) 3,4-Cl₂-benzylsulfanyl (2), 4-S-(4-OCH₃-phenyl) (4) C₁₉H₁₆Cl₂N₂O₂S₂ Dual sulfanyl groups increase electron-withdrawing effects; dichloro substitution enhances hydrophobicity .

Physicochemical and Spectral Properties

  • Solubility : The hydroxyl group in the target compound may improve water solubility compared to dichloro analogs (e.g., ), though exact data are lacking.
  • Spectroscopy : FT-IR and FT-Raman studies () on a related compound reveal distinct vibrational modes for sulfanyl (~650 cm⁻¹) and methoxy (~1250 cm⁻¹) groups, aiding structural validation .

Crystallographic and Structural Insights

  • Crystal Packing : In analogs like , hydrogen bonds (e.g., N–H⋯N) and π-π stacking drive molecular assembly. The target compound’s hydroxyl group may form O–H⋯N bonds, influencing crystal stability .
  • Conformational Flexibility : Substituents like 2-methylpropyl () introduce steric effects, reducing rotational freedom compared to the target compound’s simpler benzyl group .

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